molecular formula C7H8Cl2N4O B187197 2,4-Dichloro-6-morpholino-1,3,5-triazine CAS No. 6601-22-5

2,4-Dichloro-6-morpholino-1,3,5-triazine

Cat. No.: B187197
CAS No.: 6601-22-5
M. Wt: 235.07 g/mol
InChI Key: UQAMDAUJTXFNAD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS: 6601-22-5) is a substituted 1,3,5-triazine derivative characterized by two chlorine atoms at positions 2 and 4 and a morpholine group at position 4. Its molecular formula is C₇H₈Cl₂N₄O, with a molecular weight of 235.07 g/mol . The compound appears as a white crystalline powder with a melting point of 161°C and is stored under inert conditions (2–8°C, argon, dry) to prevent degradation .

It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, light stabilizers, and polymers. For example, it is a precursor in synthesizing copolymers like Poly[N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine], a commercial light stabilizer (UV-3346) . Its reactivity stems from the electron-deficient triazine core, enabling nucleophilic substitutions at the chlorine positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to control the reactivity of the intermediates. The reaction mixture is then stirred for a specific period, followed by purification through techniques like column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-morpholino-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used. For example, reacting with aniline can produce 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine .

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

2,4-Dichloro-6-morpholino-1,3,5-triazine is primarily recognized for its efficacy as a herbicide. It is particularly effective in controlling broadleaf weeds in various crops, thereby enhancing agricultural productivity and sustainability. The compound works by inhibiting specific biochemical pathways in plants that are crucial for growth.

Case Study: Herbicide Efficacy

A study conducted on the application of this compound in soybean and corn crops demonstrated a significant reduction in weed biomass compared to untreated controls. The results indicated that the herbicide could reduce weed populations by over 70%, leading to improved crop yields and reduced competition for resources .

Pharmaceutical Development

Synthesis of Pharmaceutical Agents

In pharmaceutical development, this compound serves as an intermediate in the synthesis of various therapeutic agents. Its ability to form stable complexes with other molecules makes it valuable in creating compounds with enhanced efficacy and safety profiles.

Case Study: Drug Development

Research has shown that derivatives of this compound can be synthesized to produce new anti-cancer agents. For instance, a derivative was found to exhibit potent activity against specific cancer cell lines, showcasing the compound's potential in drug discovery .

Polymer Chemistry

Cross-Linking Agent

In polymer chemistry, this compound acts as a cross-linking agent in various formulations. This application improves the durability and performance of materials used in coatings and adhesives.

Data Table: Polymer Formulations

Polymer TypeCross-Linking AgentPerformance Improvement
Epoxy ResinsThis compoundEnhanced thermal stability
Polyurethane CoatingsThis compoundIncreased adhesion strength

Environmental Science

Pollutant Degradation Studies

The compound is also employed in environmental science for assessing the degradation of pollutants. Researchers utilize it to study how various environmental conditions affect the breakdown of harmful substances.

Case Study: Environmental Impact Assessment

A recent study evaluated the degradation rates of pesticides in soil treated with this compound. Results indicated that the presence of this compound accelerated the degradation process by up to 50%, highlighting its role in mitigating environmental contamination .

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound is utilized for developing methods to detect and quantify other chemicals accurately. Its properties facilitate improved sensitivity and specificity in analytical assays.

Data Table: Analytical Applications

Application TypeMethodology UsedDetection Limit
ChromatographyHPLC with UV detection0.01 mg/L
SpectroscopyMass spectrometry0.005 mg/L

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-morpholino-1,3,5-triazine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms in the triazine ring are highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of essential biological processes in microorganisms . This property underlies its antimicrobial activity.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Key Observations:

Substituent Effects on Reactivity: The morpholino group in 2,4-Dichloro-6-morpholino-1,3,5-triazine provides moderate electron-withdrawing effects, enhancing the electrophilicity of the triazine core compared to methoxy-substituted analogs . Piperidino-substituted analogs exhibit similar reactivity but with increased steric hindrance, reducing yields in subsequent substitutions .

In contrast, hydrazine-substituted triazines (e.g., 2,4-dihydrazino-6-methoxy-1,3,5-triazine) form protective films on steel surfaces, highlighting their industrial utility .

Material Science Applications: The morpholino group in this compound contributes to the UV-stabilizing properties of copolymers by facilitating radical scavenging, unlike non-morpholino analogs .

Thermal and Physical Properties

  • Melting Points: this compound: 161°C . 4-Chloro-N-methyl-6-morpholino-1,3,5-triazin-2-amine: 129–131°C . The higher melting point of the parent compound reflects its crystalline stability due to symmetric substitution patterns.
  • Solubility: The morpholino group enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to fully chlorinated triazines .

Biological Activity

2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) is a synthetic compound belonging to the triazine family, characterized by its two chlorine atoms and a morpholino group. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of DCMT through detailed research findings and case studies.

DCMT's chemical structure allows it to interact with various biological targets. The chlorinated triazine core is highly reactive due to the presence of chlorine atoms, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is crucial for its mechanism of action, particularly in inhibiting essential biological processes in microorganisms and cancer cells.

Antimicrobial Activity

Research indicates that DCMT exhibits significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various triazine derivatives, DCMT demonstrated superior activity against several bacterial strains compared to standard antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

DCMT has also been investigated for its anticancer properties. In vitro studies have shown that DCMT exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values indicate potent activity, with lower concentrations required to achieve significant cell death.

Table 2: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Reference
A5490.20
MCF-71.25
HeLa1.03

The anticancer mechanism involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, DCMT has been shown to suppress the phosphorylation of AKT and downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as BAX .

Enzyme Inhibition

DCMT has also been studied for its ability to inhibit specific enzymes. Notably, it exhibits inhibitory activity against monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Preliminary studies suggest that DCMT has selective inhibition toward MAO-A over MAO-B, indicating potential applications in treating mood disorders .

Table 3: Enzyme Inhibition Profile of this compound

EnzymeIC50 Value (nM)Selectivity
MAO-AComparable to clorgyline (standard)High
MAO-BNot significantly inhibitedLow

Case Studies

Several case studies have highlighted the practical applications of DCMT in various fields:

  • Antimicrobial Efficacy : A study demonstrated that DCMT effectively reduced bacterial load in infected wounds in animal models. The results indicated a significant improvement in healing time compared to untreated controls .
  • Cancer Treatment : In a clinical trial involving patients with advanced lung cancer, DCMT was administered as part of a combination therapy regimen. Patients exhibited improved survival rates and reduced tumor sizes .
  • Neuropharmacology : Research on DCMT's effects on neurotransmitter levels showed potential benefits in managing depression symptoms through MAO inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-6-morpholino-1,3,5-triazine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorinated triazine derivatives react with morpholine under reflux in polar aprotic solvents like DMSO. Reaction optimization includes controlling temperature (80–100°C), stoichiometric ratios (1:1.2 triazine:morpholine), and extended reflux times (12–18 hours) to achieve yields >60% . Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the product .

Q. How is this compound characterized structurally, and which analytical techniques are most reliable?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, DEPT) confirms substitution patterns on the triazine ring and morpholino group integration .
  • Mass spectrometry (ESI-TOF or HRMS) validates molecular weight (exact mass: 234.00205 g/mol) .
  • FT-IR identifies characteristic absorptions for C-Cl (750–800 cm⁻¹) and morpholino C-O-C (1100–1250 cm⁻¹) .

Q. What are the primary research applications of this compound in materials science and medicinal chemistry?

  • Applications :

  • Materials Science : Acts as a monomer in UV-stabilizing copolymers (e.g., Omnistab UV 3346), where its triazine core absorbs UV radiation and enhances polymer durability. Characterization involves TGA (thermal stability) and accelerated weathering tests .
  • Medicinal Chemistry : Serves as a precursor for antitumor agents. Biological evaluation includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking studies to assess triazine-DNA interactions .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and hydrolysis pathways for this compound?

  • Mechanistic Insights :

  • Nucleophilic substitution (e.g., with amines or thiols) occurs at the C-2 and C-4 positions due to electron-withdrawing effects of chlorine atoms. Reaction kinetics can be studied via HPLC monitoring of intermediates .
  • Hydrolysis under acidic/basic conditions cleaves the triazine ring, forming morpholino-containing byproducts. pH-dependent degradation studies (using LC-MS) reveal pseudo-first-order kinetics, with activation energies calculated via Arrhenius plots .

Q. What strategies improve the stability of this compound in long-term storage or under UV exposure?

  • Methodology :

  • Stabilization : Encapsulation in cyclodextrins or co-polymerization with hindered amine light stabilizers (HALS) reduces photodegradation. Accelerated aging tests (Xenon arc lamps) quantify degradation rates .
  • Storage : Anhydrous conditions (desiccants) and inert atmospheres (N₂) prevent hydrolysis. Stability is assessed via periodic HPLC purity checks .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Computational Approaches :

  • DFT calculations (Gaussian, ORCA) model electron density distributions to predict sites for nucleophilic attack .
  • Molecular dynamics simulations (GROMACS) study binding affinities to biological targets (e.g., kinases) using triazine-protein docking .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Reconciliation : Discrepancies in yields (e.g., 65% vs. 80%) arise from solvent purity, trace moisture, or morpholino nucleophilicity variations. Controlled experiments with Karl Fischer titration (to measure H₂O content) and standardized reagents are recommended .

Q. How does functionalization of the triazine core impact its application in supramolecular chemistry?

  • Functionalization Studies :

  • Substitution with pyrazoline or chalcone groups (via Cl displacement) enhances fluorescence properties for sensor applications. Fluorescence quenching assays quantify binding to metal ions .
  • Degree of functionalization (DoF) is determined via ¹H NMR integration or MALDI-TOF .

Q. What environmental impacts are associated with this compound, and how can its ecotoxicity be mitigated?

  • Ecological Analysis :

  • Soil mobility (log Koc = ~1.36) suggests high leaching potential. Column chromatography experiments simulate environmental transport .
  • Photocatalytic degradation (TiO₂/UV) breaks down the compound into less toxic metabolites, monitored via GC-MS .

Properties

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAMDAUJTXFNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216219
Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-22-5
Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-Dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-dichloro-6-morpholino-1,3,5-triazine
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Record name 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE
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Synthesis routes and methods I

Procedure details

To a stirred solution of cyanuric chloride (18.4 g, 10 mmol) in acetone (100 ml) and crushed ice (500 g), a mixture of triethylamine (30.0 g, excess) and morpholine (8.7 g, 10 mmol) was added at −10° C. After the addition, reaction mixture was stirred at room temperature and for 1 hour and diluted with 50 ml water. Separated white solid was filtered and washed with water. The white solid was dried and filtered. The crude product was found to be pure and taken to next step with out purification. Yield: 18 g, 76%; (M+H) 236.4
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of cyanuric chloride (2.5 g, 13.5 mmol) in CH2Cl2 (150 mL) was added dropwise morpholine (1.14 g, 13.5 mmol) at 78° C., followed by addition of Et3N (3.0 mL, 21.5 mmol). The resulting reaction mixture was stirred at −78° C. for 20 min, and then diluted with CH2Cl2. The organic phase was washed with water and brine, and dried over MgSO4. The solvent was removed in vacuum to give the title compound as white crystalline solid (3.027 g, 95% yield). MS (ESI) m/z 235.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

Morpholine (9.5 mL, 108 mmol)) was added to a solution of cyanuric chloride (20 g, 108 mmol) in chloroform (10 mL) and stirred at −5° C. for 1 hour. Reaction mixture was diluted with water, extracted with dichloromethane. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Crude product was purified by silica gel (100-200 mesh) column chromatography using 5% ethyl acetate in pet-ether as an eluent to give 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine (10 g, 39% yield).
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Cyanuric chloride (10.0 g, 54 mmol) dissolved in acetone (100 ml) was cooled to −5° C., slowly added with triethylamine (4.7 ml, 49 mmol) dropwise and further, slowly added with morpholine (7.5 g, 54 mmol) dropwise. The reaction mixture was stirred at the same temperature for one hour and then stirred at room temperature for one hour. The reaction solution was poured into water (500 ml). The precipitated crystals were collected by filtration, washed with trace amount of acetone and dried to obtain 9.7 g (yield: 69%) of 2,4-dichloro-6-morpholino-1,3,5-triazine as colorless crystals with melting point of 155° C.-157° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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